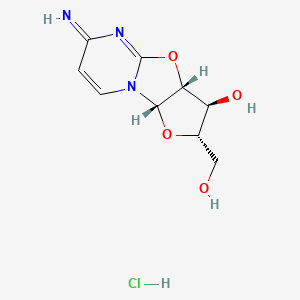
meta-Hoechst
説明
Meta-Hoechst is a fluorescent dye that is widely used in scientific research for the detection of DNA. It is a derivative of Hoechst 33258, which is a popular DNA staining dye. Meta-Hoechst has several advantages over Hoechst 33258, including increased sensitivity, improved photostability, and reduced toxicity.
科学的研究の応用
DNA Binding and Structural Analysis
Meta-Hoechst, a derivative of Hoechst 33258 with a meta-hydroxyl group, demonstrates notable DNA binding properties. Clark et al. (1996) explored its interaction with DNA, revealing that it binds in the minor groove, particularly at the sequence 5'-AATTC. The study highlighted the compound's distinct conformation compared to Hoechst 33258, impacting the minor groove widths of DNA. This variant of Hoechst does not form direct hydrogen bonds with guanine, distinguishing it from the original compound (Clark et al., 1996).
DNA Binding Mechanism and Drug Design
Further insights into the binding mechanism of meta-Hoechst come from the work of Vega et al. (1996), who used quantum mechanical calculations to study the molecular conformation of Hoechst dyes, including the meta variant. Their findings indicated that the conformation of these dyes is influenced by the external environment, affecting their interaction with DNA (Vega et al., 1996).
Nuclear Magnetic Resonance (NMR) Studies
Parkinson et al. (1994) conducted a detailed investigation into the interaction of meta-Hoechst with DNA using proton NMR spectroscopy. Their study provided a structural analysis of the complex formed between meta-Hoechst and the DNA duplex d(CGCGAATTCGCG)2, revealing that the ligand binds in the minor groove of the DNA with the possibility of intermolecular hydrogen bonding (Parkinson et al., 1994).
Footprinting and Melting Temperature Studies
Ebrahimi et al. (1995) explored the DNA binding properties of meta-Hoechst through footprinting, melting temperature studies, and high-resolution NMR spectroscopy. Their findings suggested that while meta-Hoechst binds to DNA in a manner similar to Hoechst 33258, there are notable differences in how the phenolic end of the ligand interacts with the DNA minor groove (Ebrahimi et al., 1995).
特性
IUPAC Name |
3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c1-30-9-11-31(12-10-30)18-6-8-21-23(15-18)29-25(27-21)17-5-7-20-22(14-17)28-24(26-20)16-3-2-4-19(32)13-16/h2-8,13-15,32H,9-12H2,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDIDGQAOQHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927847 | |
| Record name | 3-[6-(4-Methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzimidazol]-2'-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
meta-Hoechst | |
CAS RN |
132869-83-1 | |
| Record name | HOE-S 785026 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132869831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[6-(4-Methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzimidazol]-2'-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)










